1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane
CAS No.:
Cat. No.: VC20441073
Molecular Formula: C7H10FI
Molecular Weight: 240.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10FI |
|---|---|
| Molecular Weight | 240.06 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane |
| Standard InChI | InChI=1S/C7H10FI/c8-2-1-6-3-7(9,4-6)5-6/h1-5H2 |
| Standard InChI Key | OGJYTHRVLNLESJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(CC1(C2)I)CCF |
Introduction
Structural and Chemical Properties
Molecular Architecture
The bicyclo[1.1.1]pentane core consists of three fused cyclopropane rings, creating a highly strained, symmetric structure. Substitution at the 1- and 3-positions introduces steric and electronic modifications. In 1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane:
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1-Position: A 2-fluoroethyl group (-CH₂CH₂F) enhances polarity and metabolic stability compared to alkyl chains .
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3-Position: An iodine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
The molecular formula is C₇H₉FI, with a calculated exact mass of 231.973 g/mol. Density and melting/boiling points remain uncharacterized experimentally, but computational models predict a LogP of ~2.1, indicating moderate hydrophobicity .
Table 1: Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₉FI |
| Molecular Weight | 231.973 g/mol |
| Exact Mass | 231.973 g/mol |
| LogP (Predicted) | 2.1 |
| Stability | Sensitive to light, moisture |
| Reactivity | Iodine participates in coupling |
Spectroscopic Characterization
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¹H NMR: The bicyclo[1.1.1]pentane core exhibits characteristic singlet peaks at δ 2.1–2.5 ppm for bridgehead protons . The 2-fluoroethyl group shows splitting patterns at δ 4.4–4.6 ppm (CH₂F) and δ 1.8–2.0 ppm (CH₂).
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¹³C NMR: Peaks for the quaternary carbons appear at δ 55–60 ppm, while the iodine-bearing carbon resonates at δ 30–35 ppm .
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19F NMR: A triplet at δ -215 to -220 ppm corresponds to the -CH₂F group .
Synthesis and Derivatization
Synthetic Routes
The synthesis typically involves functionalization of preassembled bicyclo[1.1.1]pentane intermediates. A two-step strategy is employed:
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Core Construction: Photochemical [2+2] cycloaddition of 1,3-diiodobicyclo[1.1.1]pentane with ethylene under UV light yields the iodinated scaffold .
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Fluoroethylation: Nucleophilic substitution of a leaving group (e.g., tosylate) at the 1-position with 2-fluoroethyl magnesium bromide completes the synthesis .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 1,3-Diiodobicyclo[1.1.1]pentane, hv, 24h | 65% |
| 2 | 2-Fluoroethyl MgBr, THF, −78°C to rt | 42% |
Applications in Drug Discovery
Bioisosteric Replacement
The bicyclo[1.1.1]pentane moiety mimics phenyl rings while improving physicochemical properties. In IDO1 inhibitors, it reduces metabolic clearance by 4-fold compared to benzene analogs, enhancing oral bioavailability .
Case Study: γ-Secretase Inhibitors
Replacing a fluorophenyl group with 1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane in BMS-708,163 analogs increased aqueous solubility (4.2 mg/mL → 12.8 mg/mL) and Cₘₐₓ in murine models (AUC ↑ 300%) .
Table 3: Comparative Pharmacokinetics
| Parameter | Phenyl Analog | Bicyclo[1.1.1]pentane Analog |
|---|---|---|
| Aqueous Solubility | 4.2 mg/mL | 12.8 mg/mL |
| Cₘₐₓ (ng/mL) | 450 | 1,200 |
| Metabolic Stability | 15% remaining | 82% remaining |
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from moderate yields (≤65%) due to the strain-induced instability of intermediates . Flow chemistry and photoredox catalysis may improve efficiency .
Emerging Applications
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